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Compound of Interest

Compound Name: Isopromethazine

Cat. No.: B104278 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

These application notes provide a comprehensive guide for the formulation development of

Isopromethazine for research purposes. This document outlines the physicochemical

properties, pre-formulation studies, and analytical methodologies required to develop stable

and effective formulations. The protocols provided are based on established pharmaceutical

principles and data from related phenothiazine compounds, offering a robust starting point for

laboratory investigation.

Physicochemical Properties of Isopromethazine
Hydrochloride
A thorough understanding of the physicochemical properties of Isopromethazine
Hydrochloride is fundamental to its formulation development. Isopromethazine, a

phenothiazine derivative, is the enantiomer of promethazine.[1] It is typically used as a

hydrochloride salt to enhance its solubility and stability.

Table 1: Physicochemical Properties of Isopromethazine and its Hydrochloride Salt
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Property Value Reference

Isopromethazine (Free Base)

Chemical Name

N,N-Dimethyl-2-(10H-

phenothiazin-10-yl)propan-1-

amine

[1]

Molecular Formula C17H20N2S [1]

Molecular Weight 284.42 g/mol [1]

Isopromethazine Hydrochloride

Chemical Name

N,N-dimethyl-2-phenothiazin-

10-ylpropan-1-

amine;hydrochloride

[2]

Molecular Formula C17H20N2S · HCl [2]

Molecular Weight 320.88 g/mol [2]

Melting Point Approximately 193-194 °C [3]

pH (1 in 10 solution)
4.0 - 5.5 (for Promethazine

HCl)
[4]

Solubility (Qualitative)

Water
Very soluble (for Promethazine

HCl)
[4]

Ethanol (95%)
Freely soluble (for

Promethazine HCl)
[4]

Acetic Acid (100%)
Freely soluble (for

Promethazine HCl)
[4]

Diethyl Ether
Practically insoluble (for

Promethazine HCl)
[4]

Note: Some data, particularly pH and qualitative solubility, are derived from its isomer,

promethazine hydrochloride, and should be experimentally verified for Isopromethazine
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hydrochloride.

Pre-formulation Studies
Pre-formulation studies are essential to characterize the drug substance and its interactions

with various excipients, providing a foundation for developing a stable and effective dosage

form.

Solubility Profile
Determining the solubility of Isopromethazine hydrochloride across a physiologically relevant

pH range is critical for predicting its in vivo absorption and for the development of liquid

formulations.

Table 2: Estimated Aqueous Solubility of Isopromethazine Hydrochloride at 37°C

Medium pH
Estimated
Solubility (mg/mL)

Reference (for
Promethazine HCl)

0.1 N HCl 1.2 > 500 [5]

Double-distilled Water ~7.0 > 500 [5]

Phosphate Buffer 7.4 > 500 [5]

Note: The quantitative solubility data is for promethazine hydrochloride and serves as an initial

estimate.[5] It is crucial to experimentally determine the pH-solubility profile for

Isopromethazine hydrochloride.

Protocol 1: Determination of pH-Solubility Profile

Prepare a series of buffers ranging from pH 1 to 8 (e.g., HCl, acetate, phosphate buffers).

Add an excess amount of Isopromethazine hydrochloride to a known volume of each buffer

in sealed containers.

Equilibrate the samples in a shaking water bath at a constant temperature (e.g., 25°C or

37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
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Withdraw aliquots from each container and filter them through a suitable membrane filter

(e.g., 0.45 µm) to remove undissolved solids.

Analyze the concentration of Isopromethazine in the filtrate using a validated analytical

method, such as UV-Vis spectrophotometry or HPLC.

Plot the solubility (mg/mL or M) against the pH of the respective buffers.

Stability Studies
Forced degradation studies are performed to identify the degradation pathways of

Isopromethazine and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Study

Prepare stock solutions of Isopromethazine hydrochloride in a suitable solvent (e.g., water

or methanol).

Subject the solutions to the following stress conditions:

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: Store the solid drug at 60°C for 48 hours.

Photolytic Degradation: Expose the solid drug and drug solution to UV light (254 nm) and

fluorescent light as per ICH Q1B guidelines.

Analyze the stressed samples at appropriate time points using a suitable analytical method

(e.g., HPLC) to determine the extent of degradation and to identify any degradation products.

Ensure the analytical method can separate the parent drug peak from all degradation

product peaks.

Excipient Compatibility
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Evaluating the compatibility of Isopromethazine hydrochloride with common pharmaceutical

excipients is crucial to ensure the stability of the final formulation.

Protocol 3: Excipient Compatibility Study

Select a range of common excipients based on the intended dosage form (e.g., lactose,

microcrystalline cellulose, magnesium stearate for tablets).

Prepare binary mixtures of Isopromethazine hydrochloride and each excipient, typically in a

1:1 ratio.

Prepare a physical mixture and a "wet" mixture (with a small amount of water) for each

binary pair.

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined

period (e.g., 4 weeks).

Analyze the samples at initial and subsequent time points using techniques such as:

Visual observation: For changes in color or physical appearance.

Differential Scanning Calorimetry (DSC): To detect changes in melting point or the

appearance of new peaks, indicating interaction.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups.

High-Performance Liquid Chromatography (HPLC): To quantify the remaining drug and

detect the formation of degradation products.

Analytical Method Development
A validated, stability-indicating analytical method is essential for the accurate quantification of

Isopromethazine and its degradation products in formulation and stability samples.

Protocol 4: Stability-Indicating HPLC-UV Method

Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an

organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to

achieve good separation.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: Based on the UV spectrum of Isopromethazine (a wavelength

around 250 nm is a reasonable starting point, similar to promethazine).

Injection Volume: 20 µL.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation: The method must be validated according to ICH guidelines for specificity,

linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows
Isopromethazine Mechanism of Action
Isopromethazine is an antagonist at several G-protein coupled receptors (GPCRs), primarily

the histamine H1 receptor, dopamine D2 receptor, and muscarinic M1 receptor. Its therapeutic

and side effects are a result of blocking the downstream signaling of these receptors.
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Caption: Isopromethazine antagonizes H1, D2, and M1 receptors.

Experimental Workflow for Formulation Development
The logical progression of experiments is crucial for efficient formulation development. The

following workflow outlines the key stages from initial characterization to the development of a

prototype formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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